1-(3,4-DIMETHOXYBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE
Overview
Description
1-(3,4-DIMETHOXYBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3,4-dimethoxybenzenesulfonyl group and a 2-fluorophenyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3,4-DIMETHOXYBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the desired functional groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of 3,4-Dimethoxybenzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring using 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Addition of 2-Fluorophenyl Group: The final step is the nucleophilic substitution reaction where the 2-fluorophenyl group is introduced using 2-fluorobenzyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
1-(3,4-DIMETHOXYBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the reaction type and conditions used.
Scientific Research Applications
1-(3,4-DIMETHOXYBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHOXYBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3,4-DIMETHOXYBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-(3,4-Dimethoxybenzenesulfonyl)piperazine: Lacks the 2-fluorophenyl group, resulting in different reactivity and biological activity.
4-(2-Fluorophenyl)piperazine: Lacks the 3,4-dimethoxybenzenesulfonyl group, leading to different chemical properties and applications.
The presence of both the 3,4-dimethoxybenzenesulfonyl and 2-fluorophenyl groups in this compound makes it a compound of particular interest for further research and development.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-24-17-8-7-14(13-18(17)25-2)26(22,23)21-11-9-20(10-12-21)16-6-4-3-5-15(16)19/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINLUSLUOZDXTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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